molecular formula C7H8BrClN2O B13661824 2-Amino-1-(5-bromopyridin-3-yl)ethanone Hydrochloride CAS No. 136592-37-5

2-Amino-1-(5-bromopyridin-3-yl)ethanone Hydrochloride

Cat. No.: B13661824
CAS No.: 136592-37-5
M. Wt: 251.51 g/mol
InChI Key: PZKSTVVUHZXRBQ-UHFFFAOYSA-N
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Description

2-Amino-1-(5-bromopyridin-3-yl)ethanone Hydrochloride is a chemical compound with the molecular formula C7H7BrN2O·HCl. It is a white crystalline solid that is stable at room temperature. This compound is often used in organic synthesis and as an intermediate in various chemical reactions .

Preparation Methods

The preparation of 2-Amino-1-(5-bromopyridin-3-yl)ethanone Hydrochloride typically involves multiple steps. One common synthetic route includes the condensation of bromomethyl ketone with 2-bromo-5-aminopyridine, followed by hydrolysis of the amide and treatment with hydrochloric acid to obtain the final product . Industrial production methods may vary, but they generally follow similar multi-step processes to ensure high purity and yield.

Chemical Reactions Analysis

2-Amino-1-(5-bromopyridin-3-yl)ethanone Hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, especially at the bromine site, to form various substituted derivatives[][3].

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Amino-1-(5-bromopyridin-3-yl)ethanone Hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-1-(5-bromopyridin-3-yl)ethanone Hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a nucleophile in substitution reactions, and its bromine atom can participate in electrophilic aromatic substitution. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

2-Amino-1-(5-bromopyridin-3-yl)ethanone Hydrochloride can be compared with other similar compounds such as:

These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct reactivity and versatility in various applications.

Properties

CAS No.

136592-37-5

Molecular Formula

C7H8BrClN2O

Molecular Weight

251.51 g/mol

IUPAC Name

2-amino-1-(5-bromopyridin-3-yl)ethanone;hydrochloride

InChI

InChI=1S/C7H7BrN2O.ClH/c8-6-1-5(3-10-4-6)7(11)2-9;/h1,3-4H,2,9H2;1H

InChI Key

PZKSTVVUHZXRBQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1Br)C(=O)CN.Cl

Origin of Product

United States

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